Cas no 52107-94-5 (Benzoyl chloride, 4-iodo-3-methyl-)

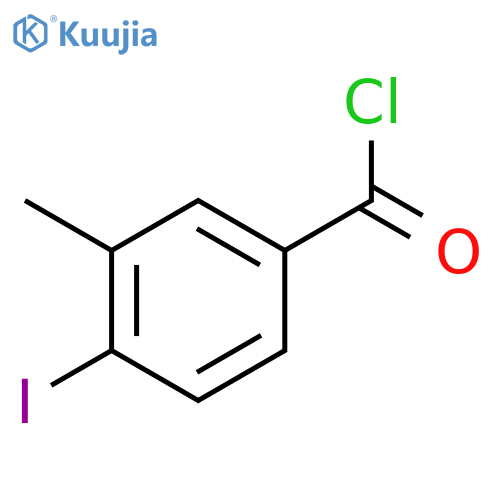

52107-94-5 structure

商品名:Benzoyl chloride, 4-iodo-3-methyl-

Benzoyl chloride, 4-iodo-3-methyl- 化学的及び物理的性質

名前と識別子

-

- Benzoyl chloride, 4-iodo-3-methyl-

- 4-Iodo-3-methylbenzoyl chloride

- MKHWQKNHHIPXNN-UHFFFAOYSA-N

- DTXSID701303216

- SCHEMBL3561298

- AKOS025123077

- 52107-94-5

- 4-iodo-3-methyl-benzoyl chloride

-

- インチ: InChI=1S/C8H6ClIO/c1-5-4-6(8(9)11)2-3-7(5)10/h2-4H,1H3

- InChIKey: MKHWQKNHHIPXNN-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C=CC(=C1)C(=O)Cl)I

計算された属性

- せいみつぶんしりょう: 279.91478

- どういたいしつりょう: 279.91519g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

- PSA: 17.07

Benzoyl chloride, 4-iodo-3-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1258014-5g |

Benzoyl chloride, 4-iodo-3-methyl- |

52107-94-5 | 98% | 5g |

$1050 | 2024-06-05 | |

| eNovation Chemicals LLC | Y1258014-5g |

Benzoyl chloride, 4-iodo-3-methyl- |

52107-94-5 | 98% | 5g |

$1100 | 2025-02-21 | |

| Alichem | A013033362-1g |

4-Iodo-3-methylbenzoyl chloride |

52107-94-5 | 97% | 1g |

$1564.50 | 2023-09-01 | |

| eNovation Chemicals LLC | Y1258014-1g |

Benzoyl chloride, 4-iodo-3-methyl- |

52107-94-5 | 98% | 1g |

$505 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1258014-5g |

Benzoyl chloride, 4-iodo-3-methyl- |

52107-94-5 | 98% | 5g |

$1100 | 2025-02-24 | |

| Alichem | A013033362-500mg |

4-Iodo-3-methylbenzoyl chloride |

52107-94-5 | 97% | 500mg |

$798.70 | 2023-09-01 | |

| Alichem | A013033362-250mg |

4-Iodo-3-methylbenzoyl chloride |

52107-94-5 | 97% | 250mg |

$494.40 | 2023-09-01 | |

| eNovation Chemicals LLC | Y1258014-1g |

Benzoyl chloride, 4-iodo-3-methyl- |

52107-94-5 | 98% | 1g |

$485 | 2024-06-05 | |

| eNovation Chemicals LLC | Y1258014-1g |

Benzoyl chloride, 4-iodo-3-methyl- |

52107-94-5 | 98% | 1g |

$505 | 2025-02-24 |

Benzoyl chloride, 4-iodo-3-methyl- 関連文献

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

52107-94-5 (Benzoyl chloride, 4-iodo-3-methyl-) 関連製品

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 557-08-4(10-Undecenoic acid zinc salt)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬